molecular formula C5H2BrFN2O2 B13156412 4-Bromo-2-fluoro-6-nitropyridine

4-Bromo-2-fluoro-6-nitropyridine

Cat. No.: B13156412
M. Wt: 220.98 g/mol
InChI Key: AFVCHNACDIPFNR-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrFN2O2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 2-fluoropyridine followed by nitration. The reaction conditions often involve the use of bromine or bromine-containing reagents and nitric acid or other nitrating agents under controlled temperatures and solvent conditions .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-6-nitropyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include derivatives with different functional groups replacing the bromine or nitro groups.

    Reduction: The primary product is 4-Bromo-2-fluoro-6-aminopyridine.

    Oxidation: The major product is the corresponding N-oxide.

Scientific Research Applications

4-Bromo-2-fluoro-6-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-nitropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of electron-withdrawing groups like nitro and fluorine can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 3-Bromo-2-fluoropyridine
  • 4-Bromo-2-fluoropyridine

Comparison: 4-Bromo-2-fluoro-6-nitropyridine is unique due to the presence of both bromine and nitro groups, which significantly influence its reactivity and applications. Compared to other fluoropyridines, the nitro group in this compound imparts additional electron-withdrawing effects, making it more reactive in certain chemical transformations .

Properties

Molecular Formula

C5H2BrFN2O2

Molecular Weight

220.98 g/mol

IUPAC Name

4-bromo-2-fluoro-6-nitropyridine

InChI

InChI=1S/C5H2BrFN2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H

InChI Key

AFVCHNACDIPFNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1[N+](=O)[O-])F)Br

Origin of Product

United States

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